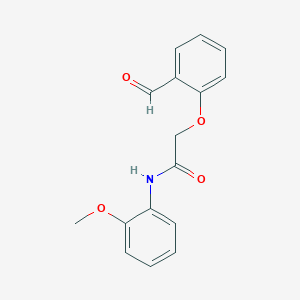![molecular formula C24H24N4O5S B307663 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307663.png)
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. It has also been found to exhibit antimicrobial activity, which may help to prevent the growth of harmful bacteria and fungi. In addition, it has been found to possess anticancer activity, which may help to inhibit the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it exhibits a wide range of pharmacological activities, making it a potentially useful compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate its mechanism of action, which may help to identify its molecular targets and lead to the development of more effective drugs. Another direction is to study its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, which may help to optimize its therapeutic potential. Additionally, future studies could focus on the development of new methods for synthesizing the compound, as well as the identification of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved using different methods. One of the methods involves the reaction of 2,3,4-trimethoxybenzaldehyde with thiourea and acetic anhydride, followed by the reaction of the resulting intermediate with allyl bromide and 4-aminobenzoic acid. Another method involves the reaction of 2,3,4-trimethoxybenzaldehyde with thiourea and acetic anhydride, followed by the reaction of the resulting intermediate with allyl bromide and 2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antioxidant, and anticancer properties. It has also been found to exhibit anti-inflammatory and analgesic activities.
Eigenschaften
Produktname |
7-Acetyl-3-(allylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C24H24N4O5S |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
1-[3-prop-2-enylsulfanyl-6-(2,3,4-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H24N4O5S/c1-6-13-34-24-25-22-19(26-27-24)15-9-7-8-10-17(15)28(14(2)29)23(33-22)16-11-12-18(30-3)21(32-5)20(16)31-4/h6-12,23H,1,13H2,2-5H3 |
InChI-Schlüssel |
BVTUZVOETISKDV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=C(C(=C(C=C4)OC)OC)OC |
Kanonische SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=C(C(=C(C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)
![7-Acetyl-3-(allylsulfanyl)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307588.png)
![1-[7-Butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl methyl ether](/img/structure/B307591.png)
![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)
![6-(6-Bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307595.png)
![1-[6-(2-butoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B307596.png)
![3-(Ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307597.png)
![7-Acetyl-3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307600.png)
![7-(4-Chlorophenyl)-5-(2-thienyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine](/img/structure/B307601.png)
![3-(Ethylthio)-6-(3-methylthien-2-yl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307603.png)